3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride
Overview
Description
3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminophenyl group attached to a propanamide backbone, with two methyl groups attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride typically involves the reaction of 3-aminophenylacetic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenyl)-N,N-dimethylpropanamide dihydrochloride: Similar structure but with the amino group in the para position.
3-(3-aminophenyl)-N,N-diethylpropanamide dihydrochloride: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethylpropanamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9;;/h3-5,8H,6-7,12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMADZFXZPJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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